molecular formula C6H10N2O B2709660 2,6-Diazabicyclo[3.2.1]octan-7-one CAS No. 1822567-54-3

2,6-Diazabicyclo[3.2.1]octan-7-one

Cat. No. B2709660
CAS RN: 1822567-54-3
M. Wt: 126.159
InChI Key: HKYILJYPUXYXKL-UHFFFAOYSA-N
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Description

“2,6-Diazabicyclo[3.2.1]octan-7-one” is a chemical compound with the CAS Number: 1822567-54-3 . It has a molecular weight of 126.16 and its IUPAC name is (1R,5S)-2,6-diazabicyclo[3.2.1]octan-7-one .


Molecular Structure Analysis

The InChI code for “2,6-Diazabicyclo[3.2.1]octan-7-one” is 1S/C6H10N2O/c9-6-5-3-4(8-6)1-2-7-5/h4-5,7H,1-3H2,(H,8,9) . This indicates the presence of 6 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .

Scientific Research Applications

β-Lactamase Inhibitors

“2,6-Diazabicyclo[3.2.1]octan-7-one” derivatives have been studied as prospective β-lactamase inhibitors . β-lactamase inhibition is an alternative strategy to cope with antibiotic resistance where the inhibitor is employed in combination with existing antibiotics . The diazabicyclooctane ring is a non-β-lactam motif capable of inhibiting the β-lactamases .

Antibacterial Properties

The compounds synthesized from “2,6-Diazabicyclo[3.2.1]octan-7-one” showed antibacterial activity when tested in combination with meropenem . This suggests that these compounds could be used in the development of new antibacterial drugs .

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, which can be derived from “2,6-Diazabicyclo[3.2.1]octan-7-one”, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Conversion into Diazabicyclo[2.2.2]octanes

“2,6-Diazabicyclo[3.2.1]octan-7-one” can be converted into diazabicyclo[2.2.2]octanes . This conversion process could be useful in the synthesis of various chemical compounds .

Formation of Tricyclic Lactone-Lactam Systems

When certain acids are used as dipolarophiles, “2,6-Diazabicyclo[3.2.1]octan-7-one” can be converted into novel tricyclic fused lactone-lactam systems . These tricyclic compounds could have potential applications in various fields .

Development of New Nitrogen Containing Heterocyclic Compounds

“2,6-Diazabicyclo[3.2.1]octan-7-one” derivatives have been found to have antibacterial properties . This suggests that these compounds could be used in the development of new nitrogen containing heterocyclic compounds .

properties

IUPAC Name

2,6-diazabicyclo[3.2.1]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-5-3-4(8-6)1-2-7-5/h4-5,7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYILJYPUXYXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC1NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diazabicyclo[3.2.1]octan-7-one

CAS RN

1822567-54-3
Record name 2,6-diazabicyclo[3.2.1]octan-7-one
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